molecular formula C12H8Cl2O2 B2426124 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone CAS No. 59522-69-9

1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone

Cat. No.: B2426124
CAS No.: 59522-69-9
M. Wt: 255.09
InChI Key: ZRPOSCDUALZSLM-UHFFFAOYSA-N
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Description

1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone is an organic compound with the molecular formula C12H8Cl2O2. It is characterized by a furan ring substituted with a 3,4-dichlorophenyl group and an ethanone moiety.

Properties

IUPAC Name

1-[5-(3,4-dichlorophenyl)furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c1-7(15)11-4-5-12(16-11)8-2-3-9(13)10(14)6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPOSCDUALZSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation of furfuraldehyde derivatives with aromatic ketones in the presence of an alkali . This reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:
This compound is widely utilized as an intermediate in the synthesis of various organic compounds. It can be synthesized through methods such as the Claisen-Schmidt condensation of furfuraldehyde derivatives with aromatic ketones, typically in the presence of alkali. The ability to modify its structure allows for the creation of diverse derivatives that can exhibit varied chemical properties.

Production of Specialty Chemicals:
In industrial applications, 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone is employed in producing specialty chemicals. Its unique substituents enable it to participate in various chemical reactions, leading to products with specific desired characteristics.

Biological Research Applications

Biological Pathways and Interactions:
In biological research, this compound is utilized to study various biological pathways. Its interaction with specific molecular targets can lead to insights into enzyme inhibition and receptor interactions, making it a valuable tool for understanding complex biological systems.

Therapeutic Potential:
Research indicates that this compound may possess therapeutic properties. For instance, its mechanism of action might involve inhibiting certain enzymes or receptors relevant to disease pathways, thereby offering potential avenues for drug development.

Case Study 1: Synthesis and Evaluation of Derivatives

A series of derivatives based on this compound were synthesized and evaluated for their biological activities. These studies focused on their anti-inflammatory properties and potential as therapeutic agents against various diseases. The results demonstrated that modifications to the furan ring could enhance binding affinity and specificity towards biological targets .

Case Study 2: Mechanistic Studies

Mechanistic studies have shown that the compound interacts with specific signaling pathways involved in inflammation. By targeting neutrophil function, derivatives of this compound exhibited significant suppression of inflammatory markers in vitro. This suggests a promising role in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The furan ring and dichlorophenyl group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.

Biological Activity

1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure

The compound can be structurally represented as follows:

C12H9Cl2O\text{C}_{12}\text{H}_{9}\text{Cl}_{2}\text{O}

This structure includes a furan ring substituted with a dichlorophenyl group, which is critical for its biological activity.

1. Urease Inhibition

Recent studies have highlighted the urease inhibitory activity of related furan chalcone derivatives. The compound this compound is part of a series that showed promising urease inhibition. For instance, derivatives with similar structures exhibited IC50 values ranging from 16.13 µM to 52.64 µM against urease, indicating that modifications in the phenyl substituents significantly affect activity .

Table 1: Urease Inhibition Activities of Related Compounds

CompoundIC50 (µM)Comments
4h16.13 ± 2.45Most active
4s18.75 ± 0.85Strong inhibitor
4f23.09 ± 3.65Moderate activity
Reference (Thiourea)21.25 ± 0.15Standard comparison

2. Anticancer Activity

The compound has been explored for its anticancer potential against various cell lines. Studies indicate that derivatives containing the furan moiety exhibit significant cytotoxic effects on cancer cells such as A549 (lung adenocarcinoma) and HepG2 (liver cancer). The mechanism appears to involve apoptosis induction and mitochondrial membrane potential disruption .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineCompound TestedIC50 (µg/mL)Mechanism of Action
A549Various~14-18Apoptosis induction
HepG2Various~11-16Mitochondrial depolarization
C6 GliomaVariousNot specifiedCytotoxic effects

3. Antimicrobial Activity

Antimicrobial properties have also been investigated, with promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy of the compounds .

Table 3: Antimicrobial Activity Summary

MicroorganismCompound TestedMIC (µg/mL)
E. faecalisD-2, D-43.58
Candida kruseiD-7, D-9~8.74
A. nigerD-20~6.90

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and nature of substituents on the furan and phenyl rings significantly influence biological activity:

  • Electron-Withdrawing Groups : Compounds with halogens at specific positions enhance urease inhibition and antimicrobial activity.
  • Furan Ring Modifications : Substitutions on the furan ring affect cytotoxicity and selectivity towards cancer cell lines.

Case Studies

Several case studies have demonstrated the efficacy of compounds similar to this compound:

  • Urease Inhibition Study : A series of furan chalcones were synthesized and screened for urease inhibition, revealing that modifications led to significant differences in potency .
  • Anticancer Mechanism Analysis : Flow cytometry studies showed that certain derivatives induced apoptosis in A549 cells by disrupting mitochondrial functions .

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